

In-Depth Technical Guide: GPR55 Agonist 4 (Compound 28)

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Compound of Interest

Compound Name: GPR55 agonist 4

Cat. No.: B12384335

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **GPR55 agonist 4** (Compound 28), a novel, potent, and CNS-penetrant agonist of the G protein-coupled receptor 55 (GPR55). This document details its chemical structure, synthesis, pharmacological activity, and the signaling pathways it modulates, compiling key data and experimental methodologies for researchers in pharmacology and drug discovery.

Chemical Structure and Properties

GPR55 agonist 4 (Compound 28) is chemically defined as 3-(cyclopropyl(4-fluorophenyl)methyl)-6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carbonitrile. The structure of this compound is presented below.

Chemical Structure of **GPR55 Agonist 4** (Compound 28)

Quantitative Pharmacological Data

The pharmacological activity of **GPR55 agonist 4** (Compound 28) has been characterized through various in vitro assays. The key quantitative data are summarized in the table below, highlighting its potency and efficacy at both human and rat GPR55 receptors.

Assay Type	Target	Species	EC50 (nM)	E _{max} (%)
β-arrestin Recruitment	GPR55	Human (hGPR55)	131	100
β-arrestin Recruitment	GPR55	Rat (rGPR55)	1.41	100

Table 1: In vitro activity of **GPR55 agonist 4** (Compound 28) at human and rat GPR55 receptors as determined by a β-arrestin recruitment assay.[1]

Synthesis and Experimental Protocols

The synthesis of **GPR55 agonist 4** (Compound 28) and the protocols for the key experiments are detailed below to enable replication and further investigation.

Synthesis of 3-(cyclopropyl(4-fluorophenyl)methyl)-6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carbonitrile (Compound 28)

The synthesis of Compound 28 is a multi-step process. A representative synthetic scheme is outlined below. For a detailed, step-by-step procedure, please refer to the supplementary information of the primary publication by Hewer et al. (2023) in the Journal of Medicinal Chemistry.[1]

General Synthetic Workflow



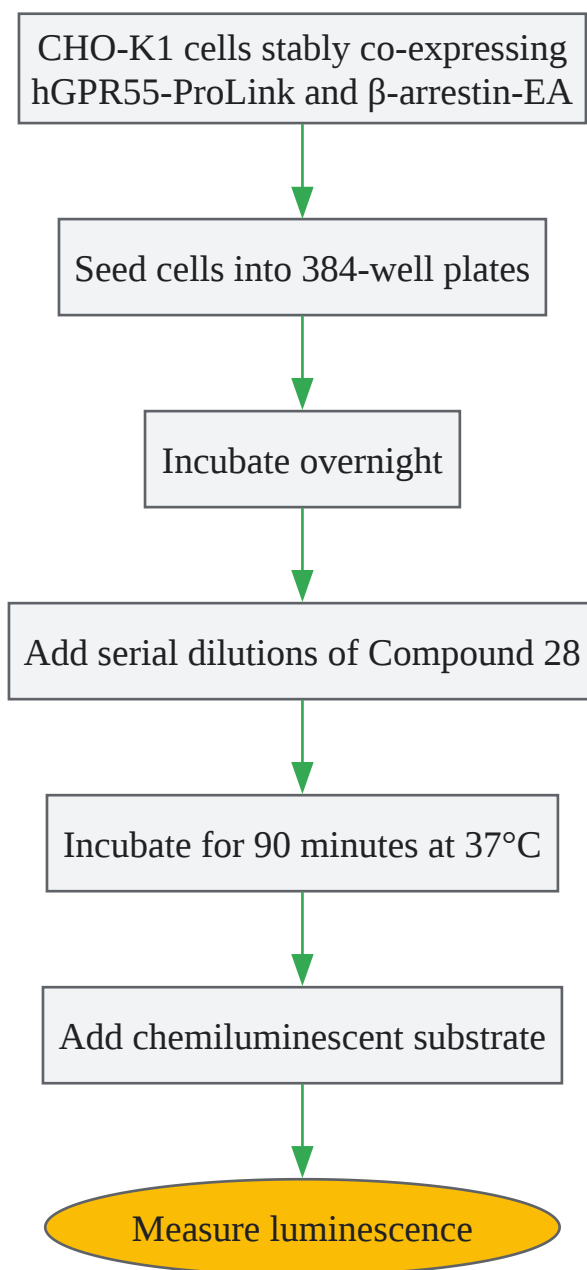
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Caption: A generalized workflow for the synthesis of **GPR55 agonist 4** (Compound 28).

Experimental Protocol: β-Arrestin Recruitment Assay

The potency and efficacy of **GPR55 agonist 4** (Compound 28) were determined using a β -arrestin recruitment assay, a common method to quantify GPCR activation.

β -Arrestin Recruitment Assay Workflow



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Caption: Workflow for the β -arrestin recruitment assay used to characterize Compound 28.

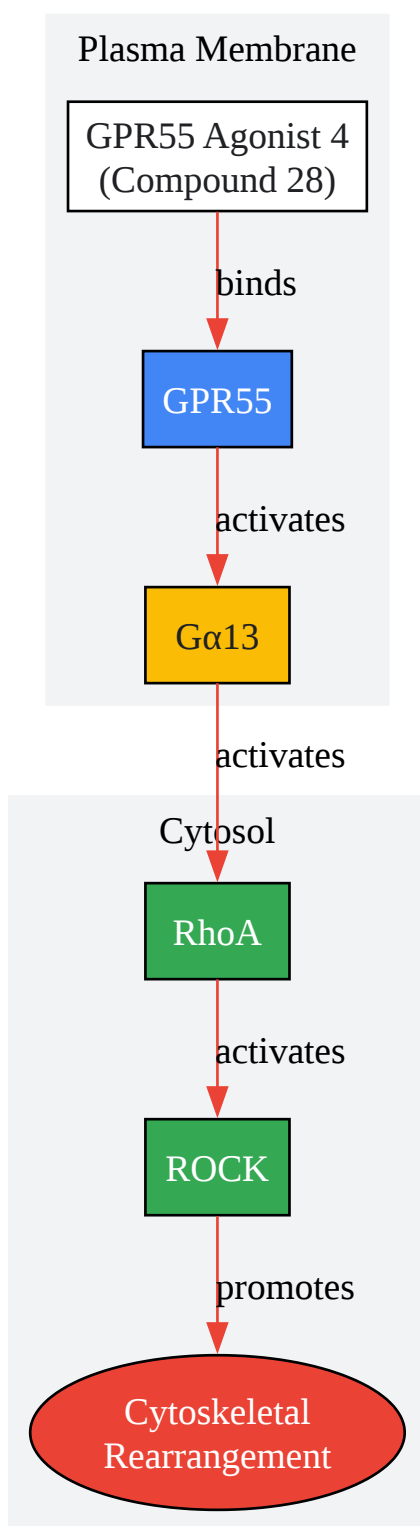
Detailed Methodology:

- **Cell Culture:** Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR55 tagged with a ProLink™ (PK) fragment and β -arrestin tagged with an Enzyme Acceptor (EA) fragment (DiscoverX PathHunter®) are cultured in standard growth medium.
- **Cell Plating:** Cells are harvested and seeded into 384-well white, solid-bottom assay plates at a density of 5,000 cells per well and incubated overnight at 37°C in a humidified CO2 incubator.
- **Compound Preparation:** **GPR55 agonist 4** (Compound 28) is serially diluted in assay buffer to generate a concentration-response curve.
- **Compound Addition and Incubation:** The diluted compound is added to the cells, and the plates are incubated for 90 minutes at 37°C.
- **Detection:** The detection reagent, containing the chemiluminescent substrate, is added to each well.
- **Data Acquisition:** After a 60-minute incubation at room temperature, the chemiluminescent signal is measured using a plate reader. The signal is proportional to the extent of β -arrestin recruitment to the activated GPR55 receptor.
- **Data Analysis:** The data are normalized to a vehicle control and a maximum response control. EC50 and Emax values are calculated using a four-parameter logistic equation.

GPR55 Signaling Pathways

Activation of GPR55 by an agonist like Compound 28 initiates a cascade of intracellular signaling events. GPR55 is known to couple to G α 13, leading to the activation of the RhoA signaling pathway. This pathway plays a crucial role in various cellular processes, including cytoskeleton rearrangement.

GPR55-Mediated RhoA Signaling Pathway



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Caption: Simplified GPR55 signaling cascade initiated by agonist binding.

Upon binding of **GPR55 agonist 4** (Compound 28) to the GPR55 receptor, a conformational change is induced, leading to the activation of the heterotrimeric G protein Gα13. Activated Gα13 then stimulates the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK), which subsequently phosphorylates downstream targets involved in the regulation of the actin cytoskeleton, leading to cellular responses such as changes in cell morphology and motility.^{[2][3]}

This technical guide provides a foundational understanding of **GPR55 agonist 4** (Compound 28) for researchers. For more in-depth information, it is recommended to consult the primary literature cited herein.

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References

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